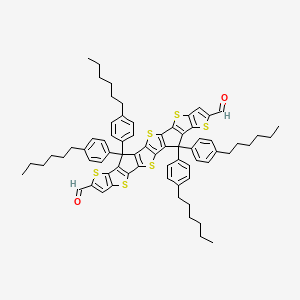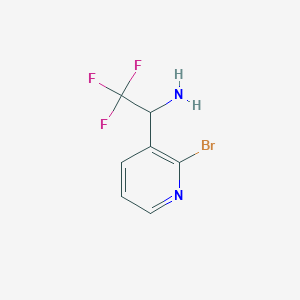
Ethyl (R)-2-amino-3-(6-chloropyridin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate is a chemical compound with a molecular formula of C10H13ClN2O2. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chloropyridine moiety and the amino acid ester functionality makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate typically involves the esterification of 6-chloropyridine-3-carboxylic acid followed by amination. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester. This ester is then subjected to amination using an appropriate amine source under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The chloropyridine ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The amino acid ester functionality allows the compound to mimic natural substrates or inhibitors, thereby affecting biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(6-chloropyridin-2-yl)acetate: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
6-Chloropyridine-3-carboxylic acid: The parent acid of the ester, used as a precursor in the synthesis.
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid: The free amino acid form, which may have different solubility and reactivity properties.
Uniqueness
Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate is unique due to the combination of the chloropyridine ring and the amino acid ester functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C10H13ClN2O2 |
|---|---|
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
ethyl (2R)-2-amino-3-(6-chloropyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3/t8-/m1/s1 |
Clé InChI |
QAAZOWPQOZDYMP-MRVPVSSYSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](CC1=CN=C(C=C1)Cl)N |
SMILES canonique |
CCOC(=O)C(CC1=CN=C(C=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)

![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)





![1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one](/img/structure/B13122208.png)

